

Application Note: Nucleophilic Substitution & Functionalization of 2-Iodo-1-Octanol

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Compound of Interest

Compound Name:	1-Octanol, 2-iodo-
CAS No.:	119297-96-0
Cat. No.:	B14304805

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Molecular Weight: 256.12 g/mol

Executive Summary

2-iodo-1-octanol represents a classic "ambiphilic" building block in organic synthesis. It possesses two distinct reactive centers: a nucleophilic hydroxyl group at C1 and an electrophilic carbon-iodide bond at C2. This duality allows for divergent synthetic pathways controlled strictly by pH and solvent conditions.

This guide focuses on three critical workflows:

- Intramolecular Cyclization: Rapid synthesis of 1,2-epoxyoctane.
- Regioselective Azidolysis: Controlled synthesis of 2-azido-1-octanol vs. 1-azido-2-octanol.
- Hydrolytic Conversion: Generation of 1,2-octanediol.

Mechanistic Profiling & Reactivity

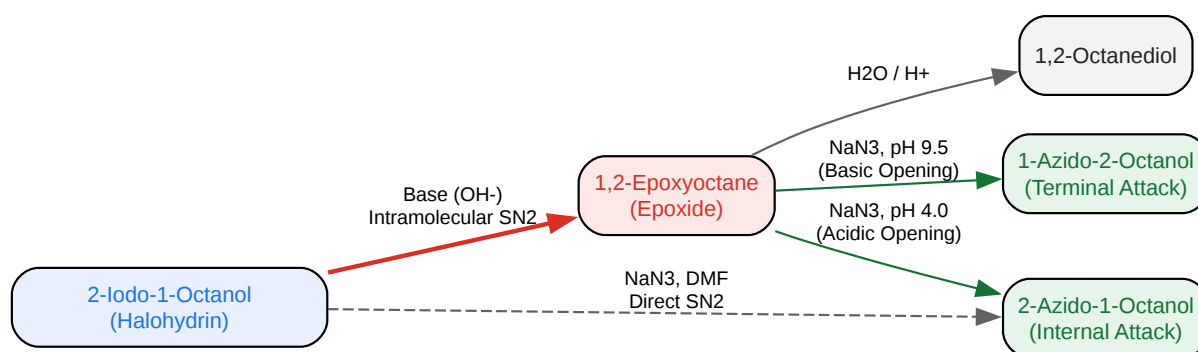
Understanding the competition between intermolecular and intramolecular substitution is the key to mastering this molecule.

The "Switch" Mechanism

The reactivity of 2-iodo-1-octanol is governed by the basicity of the medium.

- Pathway A (Basic Conditions): The alkoxide formed at C1 attacks C2 via an intramolecular mechanism (Williamson ether synthesis type), displacing iodide to form 1,2-epoxyoctane. This reaction is kinetically favored over intermolecular substitution due to entropic factors (neighboring group participation).
- Pathway B (Neutral/Acidic Conditions): The hydroxyl group remains protonated. External nucleophiles (e.g., NaN_3 , H_2O) can directly attack the C2 position, displacing iodide. However, this secondary center is sterically hindered compared to primary halides, often requiring elevated temperatures or polar aprotic solvents.

Visualizing the Reaction Pathways



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Figure 1: Divergent reaction pathways for 2-iodo-1-octanol controlled by pH and reagents.

Experimental Protocols

Protocol A: Synthesis of 1,2-Epoxyoctane (Intramolecular Substitution)

This is the most reliable transformation for this substrate. The reaction is virtually quantitative under biphasic conditions.

Reagents:

- 2-Iodo-1-octanol (1.0 equiv)
- Sodium Hydroxide (NaOH), 2.0 M aqueous solution
- Dichloromethane (DCM) or Diethyl Ether ()

Procedure:

- Preparation: Dissolve 2-iodo-1-octanol (e.g., 10 mmol, 2.56 g) in DCM (20 mL) in a round-bottom flask.
- Addition: Add 2.0 M NaOH (10 mL, 20 mmol) to the vigorously stirred organic phase.
- Reaction: Stir at room temperature (20–25°C) for 30–60 minutes.
 - Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting iodohydrin () will disappear, and the epoxide () will appear.
- Workup: Separate the layers. Extract the aqueous layer once with DCM (10 mL).
- Drying: Wash combined organics with brine, dry over anhydrous , and concentrate under reduced pressure (keep bath temp < 30°C due to epoxide volatility).
- Yield: Expect >90% yield of a clear, colorless oil.^[1]

Key Insight: The biphasic system protects the formed epoxide from hydrolyzing back to the diol, which can occur in homogenous aqueous base.

Protocol B: Regioselective Synthesis of Azido-Octanols

This protocol demonstrates how to access either regioisomer using the epoxide generated in Protocol A as the "switchable" intermediate.

Option 1: Synthesis of 1-Azido-2-octanol (Terminal Attack)

Target: Nucleophile attacks the less hindered primary carbon.

- Conditions: Dissolve 1,2-epoxyoctane (5 mmol) in Methanol/Water (4:1, 10 mL).
- Reagent: Add Sodium Azide (, 7.5 mmol) and Ammonium Chloride (, 5 mmol).
- Reaction: Reflux (65°C) for 4–6 hours. The pH remains near neutral/basic, favoring steric control.
- Result: 95:5 ratio favoring the 1-azido product.

Option 2: Synthesis of 2-Azido-1-octanol (Internal Attack)

Target: Nucleophile attacks the more substituted secondary carbon (electronic control).

- Conditions: Suspend 1,2-epoxyoctane (5 mmol) in Water (10 mL).
- Reagent: Add Sodium Azide (, 15 mmol).
- Adjustment: Adjust pH to 4.0–4.5 using Acetic Acid or dilute .
- Reaction: Stir at 30°C for 12 hours.

- Mechanism: Protonation of the epoxide oxygen creates a partial positive charge on the more substituted carbon (C2), directing the azide attack to that position despite steric hindrance.
- Result: >85% selectivity for the 2-azido product.

Data Summary & Comparison

Reaction Pathway	Reagents	Major Product	Mechanism	Key Selectivity Driver
Cyclization	NaOH / DCM	1,2-Epoxyoctane	Intramolecular	Kinetic proximity of alkoxide to C-1
Basic Opening	/ MeOH	1-Azido-2-octanol	Intermolecular	Sterics (attack at less hindered C)
Acidic Opening	/	2-Azido-1-octanol	Activated	Electronics (attack at most C)
Direct Sub.	/ DMF	2-Azido-1-octanol	Direct	Inversion at C2 (requires no base)

Safety & Handling

- Alkyl Iodides: 2-iodo-1-octanol is light-sensitive and a potential alkylating agent. Store in amber vials at 4°C. Discard if the liquid turns dark purple/brown (indicates free iodine release).
- Sodium Azide: Highly toxic and can form explosive metal azides. Never use halogenated solvents (like DCM) with sodium azide in the presence of transition metals, though DCM is safe for the epoxidation step (Protocol A) where no azide is present. For Protocol B, use water/methanol.
- Epoxides: 1,2-epoxyoctane is a potential mutagen and skin irritant. Handle in a fume hood.

References

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